Ethyl 3-cyano-3,3-diphenylpropanoate

Description

Properties

Molecular Formula |

C18H17NO2 |

|---|---|

Molecular Weight |

279.3 g/mol |

IUPAC Name |

ethyl 3-cyano-3,3-diphenylpropanoate |

InChI |

InChI=1S/C18H17NO2/c1-2-21-17(20)13-18(14-19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13H2,1H3 |

InChI Key |

PYIJFNSWUPIVOA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic data of Ethyl 3-cyano-3,3-diphenylpropanoate

An In-Depth Technical Guide to the Spectroscopic Profile of Ethyl 3-cyano-3,3-diphenylpropanoate

Abstract

This compound is a multifaceted organic compound featuring an ethyl ester, a nitrile group, and two phenyl rings attached to a single quaternary carbon. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly for creating complex molecular architectures relevant to medicinal chemistry and materials science. Accurate structural elucidation is paramount for its application, and this relies on a comprehensive analysis of its spectroscopic data. This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. By integrating foundational spectroscopic principles with data from analogous structures, this document serves as an authoritative reference for researchers, scientists, and drug development professionals engaged in its synthesis and application.

Molecular Structure and Functional Group Analysis

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. This compound (C₁₈H₁₇NO₂) possesses several key features that will give rise to distinct spectroscopic signals:

-

Ethyl Ester Group (-COOCH₂CH₃): This group will produce characteristic signals in all forms of spectroscopy, including two distinct aliphatic environments in NMR and strong stretching vibrations in IR.

-

Nitrile Group (-C≡N): The cyano group has a unique and strong IR absorption and a characteristic chemical shift in ¹³C NMR.

-

Diphenylmethyl Moiety (-C(Ph)₂): The two phenyl rings create a sterically hindered environment and will produce complex signals in the aromatic region of NMR spectra. The quaternary carbon to which they are attached is a key structural feature.

-

Methylene Bridge (-CH₂-): A single methylene group links the ester and the diphenylmethyl moieties, providing a crucial signal in NMR.

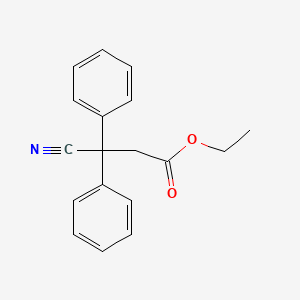

Below is a diagram of the molecular structure with atoms labeled for subsequent NMR assignments.

Caption: Labeled structure for NMR assignments.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different proton environments and their connectivity.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties and its single residual peak at δ ~7.26 ppm, which can be used as a secondary reference.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as the internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Free Induction Decay - FID) with a Fourier transform, followed by phase and baseline correction. Integrate the resulting peaks to determine the relative ratios of protons.

Predicted ¹H NMR Spectrum Analysis

The structure suggests four distinct proton environments.

-

Phenyl Protons (H-Ar): The ten protons on the two phenyl rings are chemically similar and will resonate in the aromatic region, typically between δ 7.20-7.50 ppm . Due to free rotation around the C³-C¹' and C³-C¹'' bonds, the protons on both rings are expected to be environmentally equivalent, resulting in a complex, overlapping multiplet. The integration of this region will correspond to 10H .

-

Methylene Protons (H²): The two protons of the methylene group at C² are adjacent to a quaternary carbon (C³), meaning they have no neighboring protons to couple with. Therefore, they will appear as a sharp singlet . Their position is influenced by the adjacent carbonyl group and the diphenylmethyl moiety, placing their predicted chemical shift around δ 3.50 ppm . This signal will integrate to 2H .

-

Ethyl Protons (H⁴, H⁵):

-

The methylene protons (H⁴) of the ethyl group are deshielded by the adjacent ester oxygen (O²). They will appear as a quartet due to coupling with the three neighboring methyl protons (H⁵). The predicted chemical shift is approximately δ 4.15 ppm , integrating to 2H .

-

The methyl protons (H⁵) of the ethyl group are in a standard aliphatic environment. They will appear as a triplet due to coupling with the two neighboring methylene protons (H⁴). The predicted chemical shift is around δ 1.20 ppm , integrating to 3H .

-

Data Summary: Predicted ¹H NMR

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| C⁵H ₃ | 1.20 | Triplet (t) | 3H |

| C²H ₂ | 3.50 | Singlet (s) | 2H |

| C⁴H ₂ | 4.15 | Quartet (q) | 2H |

| Phenyl H | 7.20 - 7.50 | Multiplet (m) | 10H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.

Experimental Protocol: ¹³C NMR Acquisition

The sample preparation is identical to that for ¹H NMR. The spectrum is typically acquired on the same instrument using a broadband proton-decoupled pulse sequence to ensure that each unique carbon appears as a single line. Standard acquisition frequencies are 100 or 125 MHz.

Predicted ¹³C NMR Spectrum Analysis

The molecule's symmetry and structure suggest the presence of nine distinct carbon environments.

-

Carbonyl Carbon (C¹): The ester carbonyl carbon is highly deshielded and will appear at the downfield end of the spectrum, predicted around δ 169.0 ppm .

-

Aromatic Carbons (C-Ar):

-

The two ipso carbons (C¹' and C¹''), directly attached to C³, are quaternary and will appear as a single weak signal around δ 140.0 ppm .

-

The remaining aromatic carbons will produce at least three distinct signals in the typical aromatic region of δ 127.0 - 129.5 ppm .

-

-

Nitrile Carbon (C⁶): The carbon of the cyano group has a characteristic chemical shift predicted to be around δ 118.0 ppm .

-

Ethyl Carbons (C⁴, C⁵):

-

The methylene carbon (C⁴) bonded to the ester oxygen is deshielded and will appear at approximately δ 61.5 ppm .

-

The terminal methyl carbon (C⁵) will be the most upfield signal, predicted at δ 14.0 ppm .

-

-

Quaternary Carbon (C³): This carbon, bonded to two phenyl rings, a methylene, and a cyano group, is in a complex electronic environment. Its chemical shift is predicted to be around δ 55.0 ppm .

-

Methylene Carbon (C²): This carbon is adjacent to both the carbonyl and the quaternary center, leading to a predicted chemical shift of δ 45.0 ppm .

Data Summary: Predicted ¹³C NMR

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| C⁵ | 14.0 |

| C² | 45.0 |

| C³ | 55.0 |

| C⁴ | 61.5 |

| C⁶ | 118.0 |

| Aromatic CHs | 127.0 - 129.5 (multiple signals) |

| C¹', C¹'' (ipso) | 140.0 |

| C¹ (C=O) | 169.0 |

Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the key functional groups present in a molecule based on their vibrational frequencies.

Experimental Protocol: IR Spectrum Acquisition

A small amount of the neat sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory within an FTIR spectrometer. A background spectrum is first collected, followed by the sample spectrum, typically over a range of 4000-600 cm⁻¹.

Predicted IR Spectrum Analysis

The IR spectrum will be dominated by strong absorptions from the ester and nitrile groups.

-

Aromatic C-H Stretch: Weak to medium sharp peaks will appear just above 3000 cm⁻¹ (~3030-3080 cm⁻¹ ).

-

Aliphatic C-H Stretch: Medium sharp peaks will appear just below 3000 cm⁻¹ (~2900-2980 cm⁻¹ ) corresponding to the CH₂ and CH₃ groups.

-

Nitrile (C≡N) Stretch: A very strong, sharp, and highly characteristic absorption is expected in the range of 2240-2260 cm⁻¹ . The absence of this peak would be conclusive evidence that the compound is not the intended nitrile.

-

Ester Carbonyl (C=O) Stretch: A very strong and sharp absorption will be present at approximately 1740 cm⁻¹ . This is one of the most prominent peaks in the spectrum.

-

Aromatic C=C Stretches: Several medium-intensity peaks will appear in the 1450-1600 cm⁻¹ region.

-

Ester C-O Stretches: Two strong absorptions are expected in the fingerprint region, corresponding to the C-O single bond stretches, typically around 1250 cm⁻¹ and 1150 cm⁻¹ .

Data Summary: Predicted IR Absorptions

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3030 - 3080 | Medium |

| Aliphatic C-H Stretch | 2900 - 2980 | Medium |

| Nitrile (C≡N) Stretch | 2245 | Strong |

| Ester Carbonyl (C=O) | 1740 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| Ester C-O Stretch | 1150 - 1250 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: Mass Spectrum Acquisition

The sample is introduced into a mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion. Electron Ionization (EI) at 70 eV is a standard method for generating fragments and a molecular ion peak.

Predicted Mass Spectrum Analysis

The calculated molecular weight of this compound (C₁₈H₁₇NO₂) is 279.34 g/mol .

-

Molecular Ion (M⁺): A peak corresponding to the molecular ion should be observed at m/z = 279 . Its intensity may be weak due to the molecule's propensity to fragment.

-

Key Fragmentation Pathways:

-

Loss of Ethoxy Radical (•OCH₂CH₃): Cleavage of the ester group can lead to the loss of an ethoxy radical (mass = 45), resulting in a fragment at m/z = 234 .

-

Loss of Carboethoxy Group (•COOCH₂CH₃): Loss of the entire ethyl ester group (mass = 73) would yield a fragment at m/z = 206 .

-

Formation of Diphenylmethyl Cation: The most significant fragmentation pathway is expected to be the cleavage of the C²-C³ bond to form the highly stable diphenylmethyl cation ([Ph₂CH]⁺). This would result in a very prominent base peak at m/z = 167 . The stability of this carbocation is a driving force for this fragmentation.

-

Loss of H: A peak at m/z = 278 (M-1) is also possible.

-

Caption: Major predicted fragmentation pathways in EI-MS.

Conclusion

The spectroscopic characterization of this compound is defined by a set of unique and corroborating features. The ¹H NMR is expected to show four distinct signals, including a characteristic singlet for the C² methylene protons. The ¹³C NMR will confirm nine unique carbon environments, with key signals for the carbonyl, nitrile, and quaternary carbons. The IR spectrum provides definitive evidence of the nitrile (2245 cm⁻¹) and ester carbonyl (1740 cm⁻¹) functional groups. Finally, mass spectrometry should show a molecular ion at m/z 279 and a dominant base peak at m/z 167, corresponding to the stable diphenylmethyl cation. Together, these spectroscopic techniques provide a self-validating system for the unambiguous identification and purity assessment of this important synthetic intermediate.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. (n.d.). Ethyl 3,3-diphenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]]

-

Bangladesh Journals Online (BanglaJOL). (n.d.). Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. Retrieved from [Link]]

Discovery and History of Cyano-Substituted Esters: A Technical Guide

Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Synthesis, Mechanistic Causality, and Historical Evolution

Introduction: The "Push-Pull" Architecture

Cyano-substituted esters represent a cornerstone of functional organic chemistry, defined by the synergistic electron-withdrawing effects of the nitrile (-CN) and ester (-COOR) groups. This "push-pull" electronic architecture creates a unique reactivity profile at the

The defining feature of

This guide explores the historical trajectory of these compounds, moving from serendipitous industrial accidents to rational drug design, supported by validated protocols and mechanistic insights.

The Serendipitous Giant: Cyanoacrylates (Super Glue)

The history of cyanoacrylates is a testament to the principle that "failure" in one domain can be a breakthrough in another.

The Discovery (1942 & 1951)

In 1942, Dr. Harry Coover at Eastman Kodak was searching for optically clear plastics for precision gun sights during WWII. He synthesized methyl cyanoacrylate but rejected it immediately—it was too sticky, permanently bonding to everything it touched.

Nine years later, in 1951, Coover revisited the class of compounds while developing heat-resistant polymers for jet canopies. Again, the "stickiness" proved problematic, ruining an expensive refractometer by bonding the prisms together. This time, Coover recognized the potential: a monomer that polymerized instantly upon contact with surface moisture, without heat or pressure. This led to the patent for "Alcohol-Catalyzed Cyanoacrylate Adhesive Compositions" (U.S. Patent 2,768,109) and the commercial release of Eastman 910 (Super Glue) in 1958 [2].

Mechanism of Action: Anionic Polymerization

Unlike traditional adhesives that require solvent evaporation or two-part curing, cyanoacrylates undergo anionic polymerization initiated by weak nucleophiles—most commonly, trace hydroxide ions found in the microscopic water layer present on almost all surfaces.

The Causality of "Instant" Bonding:

-

Initiation: The highly electrophilic

-carbon of the cyanoacrylate monomer is attacked by a nucleophile ( -

Propagation: The resulting carbanion is stabilized by the electron-withdrawing -CN and -COOR groups. This anion attacks another monomer, propagating the chain.[1]

-

Termination: The reaction terminates when the chain encounters an acidic species (protons), which is why acidic stabilizers (e.g., sulfonic acids) are added to commercial bottles to prevent premature curing.

Figure 1: Mechanism of Anionic Polymerization of Cyanoacrylates. Initiation is triggered by trace moisture.[1]

The Agrochemical Revolution: -Cyano Pyrethroids

While cyanoacrylates revolutionized adhesives, the introduction of the cyano group into pyrethroid insecticides revolutionized agriculture.

From Natural to Synthetic

Natural pyrethrins (from Chrysanthemum cinerariifolium) are potent but photolabile, degrading rapidly in sunlight. Dr. Michael Elliott at Rothamsted Research (UK) sought to stabilize these structures. His early successes (Resmethrin, Bioresmethrin) were potent but still unstable.

The "Type II" Breakthrough (1974)

The pivotal moment came when Elliott's team incorporated an

-

Photostability: It allowed the molecule to persist on crops long enough to be effective.

-

Potency Enhancement: The

-cyano group locked the molecule into a conformation that bound more tightly to insect sodium channels. These "Type II" pyrethroids cause prolonged channel opening, leading to distinctive choreoathetosis and paralysis in insects, vastly superior to the "Type I" non-cyano analogs [3].

Figure 2: Evolution of Pyrethroids. The addition of the

Validated Experimental Protocols

Protocol A: Industrial Synthesis of Ethyl Cyanoacrylate (The "Cracking" Method)

Context: Unlike standard esterification, cyanoacrylate monomers cannot be synthesized directly. They must be formed as a polymer first and then thermally depolymerized ("cracked") to yield the monomer.

Reagents:

-

Ethyl Cyanoacetate (1.0 eq)

-

Paraformaldehyde (1.0 eq)

-

Piperidine (Catalytic, 0.5 mol%)

-

Toluene (Solvent)

-

Phosphorus Pentoxide (

, Acidic Inhibitor) -

Hydroquinone (Radical Inhibitor)

Workflow:

-

Condensation (Oligomerization):

-

Charge a reaction vessel with ethyl cyanoacetate, toluene, and piperidine.

-

Add paraformaldehyde in portions at 80-90°C.

-

Mechanism:[1][2][3] The base deprotonates the cyanoacetate, which attacks formaldehyde (Knoevenagel-like), followed by dehydration to form the monomer, which immediately polymerizes into an oligomer due to the basic conditions.

-

Remove water azeotropically (Dean-Stark trap) to drive the reaction.

-

-

Preparation for Cracking:

-

Remove solvent (toluene) under vacuum.

-

Add

(to neutralize the amine catalyst and provide acidic stabilization) and hydroquinone (to prevent radical polymerization during heating).

-

-

Depolymerization (Cracking):

-

Heat the oligomer residue to 150–180°C under high vacuum (< 2 mmHg).

-

The polymer "unzips" (depolymerizes) to release the monomer vapor.

-

-

Distillation:

-

Collect the monomer vapor into a chilled receiver containing acidic stabilizers (

or sulfonic acid). -

Critical Check: The product must remain liquid. If it solidifies, moisture contamination or insufficient acid stabilizer caused re-polymerization.

-

Protocol B: Knoevenagel Condensation (Standard Lab Scale)

Context: A fundamental method for creating

Reagents:

-

Aldehyde (e.g., Benzaldehyde, 10 mmol)

-

Ethyl Cyanoacetate (10 mmol)

-

Piperidine (0.1 mmol)

-

Ethanol (20 mL)

Procedure:

-

Mix aldehyde and ethyl cyanoacetate in ethanol.

-

Add piperidine dropwise.

-

Stir at room temperature for 2-4 hours. (Crystalline precipitate often forms).

-

Validation: Monitor by TLC (disappearance of aldehyde).

-

Workup: Filter the solid product or evaporate solvent. Recrystallize from ethanol.

-

Yield: Typically >85%.

Modern Synthetic Utility & Medicinal Chemistry

The Nitrile Pharmacophore

In drug discovery, the cyano group is not just a synthetic handle; it is a bioisostere for carbonyls and hydroxyls. It acts as a hydrogen bond acceptor but is metabolically robust.

-

Example: Vildagliptin (DPP-4 inhibitor for diabetes) contains a nitrile group that forms a covalent imidate adduct with the catalytic serine of the enzyme.

Asymmetric Organocatalysis

Modern synthesis has moved beyond simple condensations to stereoselective construction of chiral centers using cyano esters.

-

Takemoto's Catalyst: A bifunctional thiourea catalyst that activates both the nitroolefin (via H-bonding) and the cyanoacetate (via deprotonation by the tertiary amine moiety).

-

Reaction: Asymmetric Michael addition of ethyl cyanoacetate to nitrostyrene.

-

Outcome: High enantioselectivity (>90% ee), providing chiral building blocks for GABA analogs [4].

References

-

Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988, 21(12), 456–463. Link

-

Coover, H. W. "Discovery of Superglue." The Chemist, 2000. Link

-

Elliott, M., Janes, N. F., & Potter, C. "The Future of Pyrethroids in Insect Control." Annual Review of Entomology, 1978, 23, 443-469. Link

-

Okino, T., Hoashi, Y., & Takemoto, Y. "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society, 2003, 125(42), 12672–12673. Link

-

European Patent Office. "Method for producing a cyanoacrylate monomer."[4] EP 1993996 B1. Link

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. researchgate.net [researchgate.net]

- 3. Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04729D [pubs.rsc.org]

- 4. A METHOD FOR PRODUCING A CYANOACRYLATE MONOMER - Patent 1993996 [data.epo.org]

An In-depth Technical Guide to Ethyl 3-cyano-3,3-diphenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 33925-43-8[1]

Molecular Formula: C₁₈H₁₇NO₂

Abstract

Ethyl 3-cyano-3,3-diphenylpropanoate is a substituted cyanoester featuring a propane backbone with two phenyl groups and a nitrile group at the C3 position, and an ethyl ester at the C1 position. While specific research on this exact molecule is limited in publicly accessible literature, its structural motifs are prevalent in compounds of significant interest in organic synthesis and medicinal chemistry. The diphenylmethane and cyanoacrylate moieties are well-established pharmacophores and versatile synthetic intermediates. This guide will provide a comprehensive overview of this compound, including its physicochemical properties and a detailed, inferred synthesis protocol based on established chemical principles and related literature. Furthermore, we will explore the potential applications of this compound in drug discovery and materials science by drawing parallels with structurally similar molecules. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential utility of this and related compounds.

Introduction

The unique structural architecture of this compound, which combines the lipophilic diphenylmethane group with the reactive cyano and ester functionalities, makes it a compelling target for chemical and biological investigation. The presence of a quaternary carbon substituted with two phenyl rings suggests a high degree of steric hindrance, which can influence its reactivity and biological interactions. The nitrile group is a versatile functional group that can be transformed into various other functionalities, including amines, carboxylic acids, and amides, making it a valuable synthon in organic chemistry.

Compounds bearing the cyanoester functionality are known to be valuable precursors in the synthesis of a wide array of biologically active molecules.[2] Their utility spans from the development of novel pharmaceuticals to the creation of advanced agrochemicals and materials.[2] This guide will delve into the known characteristics of this compound and extrapolate its potential based on the well-documented chemistry of its constituent functional groups.

Physicochemical and Spectroscopic Properties

| Property | Value | Source |

| CAS Number | 33925-43-8 | Sigma-Aldrich[1] |

| Molecular Formula | C₁₈H₁₇NO₂ | Sigma-Aldrich[1] |

| Molecular Weight | 279.33 g/mol | Calculated |

| Appearance | Not specified | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water. | Inferred |

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not currently published. However, based on its structure, the following characteristic spectroscopic features can be anticipated:

-

¹H NMR: The spectrum would likely show signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.2 ppm), a singlet for the methylene protons adjacent to the ester, and complex multiplets in the aromatic region (7.2-7.5 ppm) corresponding to the ten protons of the two phenyl groups.

-

¹³C NMR: The carbon spectrum would be expected to show a peak for the nitrile carbon (around 118-120 ppm), the ester carbonyl carbon (around 170 ppm), the quaternary carbon bearing the phenyl groups, and multiple signals in the aromatic region.

-

IR Spectroscopy: Key vibrational bands would include a sharp peak for the nitrile stretch (around 2240-2260 cm⁻¹), a strong absorption for the ester carbonyl stretch (around 1735-1750 cm⁻¹), and bands corresponding to the C-H and C=C bonds of the aromatic rings.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 279.1259, with fragmentation patterns corresponding to the loss of the ethoxy group and other characteristic fragments.

Synthesis of this compound

A definitive, published protocol for the synthesis of this compound is not available. However, a plausible and efficient synthetic route can be designed based on the principles of the Knoevenagel condensation, a well-established method for forming carbon-carbon bonds. A similar methodology has been described in a patent for the preparation of the related compound, ethyl 2-cyano-3,3-diphenylacrylate.[3]

The proposed synthesis involves the reaction of benzophenone with ethyl cyanoacetate in the presence of a suitable base and solvent system, with continuous removal of water to drive the reaction to completion.

Proposed Synthetic Protocol

This protocol is a hypothetical procedure based on related syntheses and general organic chemistry principles.

Reaction:

Materials:

-

Benzophenone

-

Ethyl cyanoacetate

-

Sodium bicarbonate (or another suitable base like piperidine/acetic acid)

-

Cyclohexane (or a similar azeotroping solvent like toluene)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware, including a round-bottom flask, a Dean-Stark apparatus, a condenser, and a heating mantle.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add cyclohexane and benzophenone.

-

Dissolution and Catalyst Addition: Stir the mixture and gently heat until the benzophenone is completely dissolved. Add a catalytic amount of sodium bicarbonate.

-

Addition of Ethyl Cyanoacetate: Slowly add ethyl cyanoacetate to the reaction mixture dropwise from an addition funnel.

-

Reaction and Water Removal: Heat the reaction mixture to reflux (approximately 102-104°C for cyclohexane). The water generated during the condensation will be collected in the Dean-Stark trap. Continue the reaction for 16-18 hours or until no more water is collected.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

While there is no direct research on the biological activities of this compound, its structural components are present in many pharmacologically active molecules. This allows for informed speculation on its potential therapeutic applications.

Role as a Synthetic Intermediate

The primary and most immediate application of this compound is as a versatile intermediate in organic synthesis. The nitrile and ester functionalities can be selectively modified to generate a library of derivatives for biological screening. For instance, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester can be hydrolyzed, reduced, or converted to an amide.

Diagram of Potential Derivatization Pathways:

Caption: Potential synthetic transformations of this compound.

Parallels with Structurally Related Bioactive Molecules

-

Diphenylpropanoates: The diphenylpropanoate scaffold is found in compounds with a range of biological activities. For instance, derivatives of 3,3-diphenylpropionic acid have been investigated for their potential as analgesics and anti-inflammatory agents. The lipophilic nature of the two phenyl groups can facilitate membrane permeability, a desirable property for drug candidates.

-

Cyanoacrylates: Cyano-containing compounds are prevalent in medicinal chemistry. The cyano group can act as a hydrogen bond acceptor and can participate in various non-covalent interactions with biological targets. Furthermore, ethyl cyanoacetate and its derivatives are used in the synthesis of compounds with potential applications as inhibitors of cyclin-dependent kinases, which are important targets in cancer therapy.[4]

-

Anti-inflammatory and Antioxidant Potential: Related propanoate esters have demonstrated anti-inflammatory and antioxidant activities.[5] While direct evidence is lacking for the title compound, the presence of the diphenylmethyl group could contribute to radical scavenging and modulation of inflammatory pathways.

Conclusion

This compound is a chemical entity with significant, yet largely unexplored, potential. Its straightforward, albeit currently unvalidated, synthesis makes it an accessible target for research laboratories. The combination of a sterically demanding diphenylmethane core with versatile cyano and ester functionalities positions it as a valuable building block for the synthesis of novel organic molecules. While its specific biological activities remain to be elucidated, the known pharmacology of its structural analogues suggests that it could serve as a scaffold for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully uncover its scientific and therapeutic potential.

References

-

Chem-Impex. Ethyl 3-Cyano-2-Phenylpropanoate. [Link]

-

PubChem. Ethyl 3,3-diphenylpropanoate. [Link]

-

PubChem. Ethyl 3-cyano-3-phenylpyruvate. [Link]

-

NIST. 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester. [Link]

- Google Patents.

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate - Google Patents [patents.google.com]

- 4. CAS 2021-28-5: Ethyl 3-phenylpropanoate | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Applications of Ethyl 3-cyano-3,3-diphenylpropanoate in Medicinal Chemistry: Application Notes and Protocols

Introduction

Ethyl 3-cyano-3,3-diphenylpropanoate is a versatile scaffold in medicinal chemistry, possessing a unique combination of structural features that render it a valuable starting material for the synthesis of a diverse array of biologically active molecules. The presence of a nitrile group, an ester functionality, and a gem-diphenyl moiety provides multiple reaction sites for chemical modification, allowing for the construction of complex molecular architectures. The diphenylmethane core is a privileged structure found in numerous central nervous system (CNS) active drugs, while the nitrile group can serve as a key pharmacophoric element or a precursor to other functional groups.[1] This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a particular focus on its utility as a precursor for anticonvulsant agents. Detailed protocols for its synthesis and subsequent elaboration into potential therapeutic candidates are also presented.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective utilization in drug discovery and development.

| Property | Value | Source |

| CAS Number | 33925-43-8 | Sigma-Aldrich |

| Molecular Formula | C₁₈H₁₇NO₂ | Sigma-Aldrich |

| Molecular Weight | 279.33 g/mol | Calculated |

| Appearance | White to off-white crystalline powder | Typical |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc) | General Knowledge |

| Melting Point | Not widely reported | - |

Synthetic Pathways to this compound

The synthesis of this compound can be achieved through several established synthetic routes. Two of the most common and practical approaches are the alkylation of ethyl cyanoacetate and the Michael addition.

Synthesis via Alkylation of Ethyl Cyanoacetate

This method involves the deprotonation of ethyl cyanoacetate to form a nucleophilic enolate, which then undergoes an Sₙ2 reaction with a suitable diphenylmethyl electrophile, such as diphenylmethyl bromide.

Diagram: Synthesis of this compound via Alkylation

Caption: Alkylation of ethyl cyanoacetate with diphenylmethyl bromide.

Protocol: General Procedure for the Synthesis of this compound via Alkylation

This protocol is a representative procedure based on standard alkylation methods for active methylene compounds.[1]

Materials:

-

Ethyl cyanoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Diphenylmethyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 eq) suspended in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl cyanoacetate (1.0 eq) in anhydrous THF to the NaH suspension via the dropping funnel over 30 minutes.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

-

Cool the resulting enolate solution back to 0 °C.

-

Add a solution of diphenylmethyl bromide (1.1 eq) in anhydrous THF dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Partition the mixture between water and ethyl acetate. Separate the layers and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Synthesis via Michael Addition

An alternative approach is the Michael addition of the ethyl cyanoacetate enolate to an appropriate Michael acceptor, such as 1,1-diphenylethylene, under basic conditions.[2][3]

Diagram: Synthesis of this compound via Michael Addition

Caption: Michael addition of ethyl cyanoacetate to 1,1-diphenylethylene.

Applications in Medicinal Chemistry: A Gateway to Anticonvulsant Agents

The 3,3-diphenylpropanoate scaffold is a key structural motif in the development of novel anticonvulsant agents. Research has demonstrated that amides derived from 3,3-diphenylpropionic acid exhibit potent anticonvulsant activity in preclinical models.[4][5] this compound serves as an excellent precursor to these and other potentially bioactive molecules. The synthetic versatility of the ester and nitrile functionalities allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Workflow for the Synthesis of 3,3-Diphenylpropionamide Derivatives

A common synthetic strategy involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a diverse range of amines.

Diagram: Synthetic Elaboration of this compound

Caption: Conversion of this compound to amide derivatives.

Protocol: Synthesis of 3,3-Diphenylpropionamide Derivatives for Anticonvulsant Screening

This protocol is adapted from literature procedures for the synthesis of anticonvulsant 3,3-diphenyl-propionamides.[4]

Part 1: Hydrolysis of this compound

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (2.0-3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature overnight, or until TLC analysis indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

A precipitate of 3-cyano-3,3-diphenylpropanoic acid should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If a precipitate does not form, extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the carboxylic acid.

Part 2: Amide Coupling to Synthesize 3,3-Diphenylpropionamides

Materials:

-

3-Cyano-3,3-diphenylpropanoic acid

-

1,1'-Carbonyldiimidazole (CDI) or another suitable coupling agent (e.g., HATU, HOBt/EDC)

-

Desired primary or secondary amine

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-cyano-3,3-diphenylpropanoic acid (1.0 eq) in anhydrous DCM, add CDI (1.1 eq) in one portion.

-

Stir the reaction mixture at room temperature for 1-2 hours, or until CO₂ evolution ceases and the formation of the acylimidazolide intermediate is complete (can be monitored by TLC).

-

Add the desired amine (1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude amide by column chromatography or recrystallization to obtain the final product.

Representative 3,3-Diphenylpropionamide Derivatives with Anticonvulsant Activity

A focused library of amides derived from 3,3-diphenylpropionic acid has been synthesized and evaluated for anticonvulsant activity.[4] The table below presents some representative examples.

| Compound ID | Amine Moiety | MES ED₅₀ (mg/kg, i.p.) | scPTZ ED₅₀ (mg/kg, i.p.) | 6-Hz (32 mA) ED₅₀ (mg/kg, i.p.) |

| 3q | 4-(2-Hydroxyethyl)piperazine | 31.64 | 75.41 | 38.15 |

| Reference Drugs | ||||

| Phenytoin | - | ~9.3 | Inactive | - |

| Ethosuximide | - | Inactive | ~130 | - |

| Valproic Acid | - | ~272 | ~149 | ~98 |

| Levetiracetam | - | Inactive | Inactive | ~9.7 |

MES: Maximal Electroshock Seizure test; scPTZ: subcutaneous Pentylenetetrazole seizure test; 6-Hz: psychomotor seizure model. Data from Gawel et al., 2017.[4]

The data indicates that derivatives of the 3,3-diphenylpropanoic acid scaffold exhibit a broad spectrum of anticonvulsant activity. Compound 3q , for instance, demonstrates a wider protective profile than several commonly used antiepileptic drugs.[4]

Further Synthetic Utility

Beyond the synthesis of simple amides, the nitrile and ester functionalities of this compound can be further manipulated to generate a wider range of heterocyclic and other complex structures for medicinal chemistry exploration.

-

Reduction of the Nitrile: The nitrile group can be reduced to a primary amine, which can then be further functionalized.[3]

-

Hydrolysis of the Nitrile: The nitrile can be hydrolyzed to a carboxylic acid, leading to the formation of a di-acid derivative.

-

Cyclization Reactions: The bifunctional nature of the molecule allows for its use in the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.[6]

-

Decarboxylation: Under specific conditions, such as the Krapcho decarboxylation, the ester group can be removed to yield a nitrile.[7]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive sites make it an ideal starting material for the generation of diverse compound libraries. The demonstrated success of the 3,3-diphenylpropanoate scaffold in the development of potent anticonvulsant agents highlights the potential of this compound in CNS drug discovery. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this compound in their drug development programs.

References

-

Gawel, K., et al. (2017). Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. Archiv der Pharmazie, 350(5-6), e1700010. [Link]

-

Molander, G. A., & Wolfe, C. N. (1996). A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society, 7(5), 335-339. [Link]

-

Singh, S., et al. (2014). A Novel Β, Β -Diphenyl Propionic Acid Amide Derivatives Showing Anti-Inflammatory And Anticonvulsant Activity. Valley International Journals, 1(1), 15-24. [Link]

-

Wikipedia. Krapcho decarboxylation. [Link]

-

Wikipedia. Michael reaction. [Link]

-

LibreTexts Chemistry. Chemistry of Nitriles. [Link]

-

Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]

-

Abdel-monem, A. M., et al. (2010). Novel synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Molecules, 16(1), 52-73. [Link]

-

Sahu, J. K., et al. (2017). Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 534-547. [Link]

Sources

- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajol.info [ajol.info]

- 7. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]

Experimental protocols using Ethyl 3-cyano-3,3-diphenylpropanoate

Application Note: Synthesis and Utilization of Ethyl 3-cyano-3,3-diphenylpropanoate in Opioid Scaffold Construction

Executive Summary

This compound (CAS: 6362-63-6 / 7476-18-8) is a critical quaternary carbon intermediate used in the synthesis of complex analgesic scaffolds, including Piritramide , Bezitramide , and structural analogs of Methadone . Its structure features a sterically congested quaternary center bearing two phenyl rings, a nitrile, and an ethyl propanoate side chain.[1]

This guide provides high-fidelity protocols for both the synthesis of this intermediate via Phase Transfer Catalysis (PTC)—the industry "Gold Standard" for scalability—and its downstream utilization in creating pharmacophores.

Regulatory Notice:

WARNING: The starting material, Diphenylacetonitrile , is a DEA List I Chemical (and regulated in many other jurisdictions) due to its direct use in the illicit manufacture of Methadone. Researchers must verify compliance with all local, state, and federal regulations (e.g., DEA Form 486 in the US) before procuring or handling these precursors.[1] This guide is intended strictly for legitimate pharmaceutical research and forensic analysis.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | This compound |

| Formula | |

| Molecular Weight | 279.33 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Toluene, DCM, Ethyl Acetate; Insoluble in Water |

| Key Functionality | Quaternary Carbon (C3), Nitrile, Ester |

Synthesis Protocol: Phase Transfer Catalysis (PTC)

Methodology Rationale: Traditional alkylation of diphenylacetonitrile requires anhydrous conditions (NaH/DMF) which are hazardous at scale. The Phase Transfer Catalysis (PTC) method utilizes a biphasic system (Toluene/50% NaOH) with a quaternary ammonium catalyst. This method is superior due to:

-

Safety: Eliminates pyrophoric bases (NaH) and hydrogen gas evolution.

-

Selectivity: The interfacial mechanism suppresses side reactions.

-

Yield: Consistently achieves >85% isolated yield.

Reagents & Materials

-

Substrate: Diphenylacetonitrile (19.3 g, 100 mmol)

-

Alkylating Agent: Ethyl Chloroacetate (13.5 g, 110 mmol) [Note: Ethyl Bromoacetate is faster but more expensive][1]

-

Catalyst: TEBA (Triethylbenzylammonium chloride) (1.1 g, 5 mmol, 5 mol%)[1]

-

Base: Sodium Hydroxide (50% w/w aqueous solution, 40 mL)

-

Solvent: Toluene (100 mL)

Step-by-Step Procedure

-

Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer (overhead stirring is critical for PTC), thermometer, and reflux condenser, charge Diphenylacetonitrile and Toluene .

-

Catalyst Addition: Add TEBA and the 50% NaOH solution. The mixture will form two distinct phases.[2][3][4]

-

Initiation: Heat the mixture to 50°C with vigorous stirring (>600 RPM). The color may change to a light yellow/orange, indicating anion formation at the interface.

-

Alkylation: Add Ethyl Chloroacetate dropwise over 30 minutes via an addition funnel.

-

Exotherm Alert: The reaction is exothermic. Maintain internal temperature between 55-65°C.

-

-

Digestion: After addition, increase temperature to 70-75°C and stir for 3-5 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[5] The starting material (

) should disappear, replaced by the product (

-

-

Workup:

-

Add Water (100 mL) to dissolve salts. Separate the layers.

-

Extract the aqueous layer with Toluene (2 x 50 mL).

-

Combine organic layers and wash with 1N HCl (50 mL) to remove any residual amine/catalyst, followed by Brine (50 mL).[1]

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.[1]

-

Purification: Recrystallize the crude solid from hot Ethanol or Isopropanol .

-

Yield Expectation: 23-25 g (82-89%).

-

Visualization: Reaction Pathway & Mechanism

The following diagram illustrates the PTC mechanism and the downstream utility of the scaffold.

Figure 1: Phase Transfer Catalysis (PTC) workflow for the alkylation of diphenylacetonitrile. The catalyst shuttles the anion into the organic phase for reaction.

Protocol 2: Downstream Transformation (Hydrolysis)

Researchers often require the free acid form (3-cyano-3,3-diphenylpropanoic acid) for coupling reactions.

Reagents:

-

This compound (5.0 g)

-

Ethanol (25 mL)

-

Potassium Hydroxide (1.5 g dissolved in 5 mL water)

Procedure:

-

Dissolve the ester in Ethanol.

-

Add the KOH solution.

-

Stir at room temperature for 12 hours. (Avoid reflux to prevent decarboxylation of the gem-diphenyl acid).

-

Concentrate ethanol. Dilute with water.

-

Acidify carefully with 2N HCl to pH 2.

-

Filter the white precipitate (Acid form).

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, compare your data against these standard values.

| Technique | Diagnostic Signal | Interpretation |

| IR Spectroscopy | Weak Nitrile stretch (characteristic of unconjugated nitriles). | |

| IR Spectroscopy | Strong Ester Carbonyl stretch. | |

| 1H-NMR (CDCl3) | Aromatic protons (two phenyl rings). | |

| 1H-NMR (CDCl3) | Ethyl ester ( | |

| 1H-NMR (CDCl3) | Methylene bridge ( | |

| 1H-NMR (CDCl3) | Ethyl ester methyl group. |

Troubleshooting Note:

-

Impurity Alert: If you see a singlet around

5.1 ppm, this is unreacted Diphenylacetonitrile.[1] -

Impurity Alert: If you see signals at

4.2 ppm and 1.3 ppm (ethyl) but no aromatic integration matching 10H, check for self-condensation of ethyl chloroacetate (rare under these conditions).

References

-

Makosza, M., & Jonczyk, A. (1976).[1] Phase-Transfer Alkylation of Nitriles: Synthesis of Phenylacetonitrile Derivatives. Organic Syntheses, 55, 91.

-

Halpern, M. (2003).[1] "Phase Transfer Catalysis in the Pharmaceutical Industry." Phasetransfercatalysis.com.

-

Janssen, P. A. J. (1961).[1] "Pirinitramide (R 3365), a potent analgesic of the diphenylpropylamine series." Journal of Pharmacy and Pharmacology, 13(1), 513-530.[1] (Foundational text on the utility of diphenylpropylamine scaffolds).

-

U.S. Department of Justice, Drug Enforcement Administration. (2023). "List of Regulated Chemicals - List I and II."

Sources

- 1. CN103351311A - Synthesis method of diphenylacetonitrile - Google Patents [patents.google.com]

- 2. US2447419A - Preparation of diphenylacetonitrile - Google Patents [patents.google.com]

- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 4. PTC alkylation of diphenylacetonitrile , Hive Methods Discourse [chemistry.mdma.ch]

- 5. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

Application Note & Protocol: Knoevenagel Condensation for Cyanoacrylate Synthesis

Introduction: The Enduring Relevance of Cyanoacrylates

Cyanoacrylates are a class of monomers renowned for their rapid, anionic polymerization in the presence of moisture, forming strong adhesive bonds. This property has led to their widespread use, from common household "superglues" to advanced medical adhesives for sutureless wound closure and in drug delivery systems.[1][2] The synthesis of these valuable monomers is primarily achieved through the Knoevenagel condensation, a classic yet powerful carbon-carbon bond-forming reaction.[3][4]

This document provides a comprehensive guide to the Knoevenagel condensation for synthesizing cyanoacrylates. It moves beyond a simple recitation of steps to explain the underlying chemical principles, compare catalytic systems, and provide detailed, field-proven protocols. Our objective is to equip researchers with the knowledge to not only replicate these procedures but also to intelligently troubleshoot and adapt them for novel applications.

Mechanistic & Theoretical Framework

The synthesis of cyanoacrylate monomers is not a single-step reaction but a sophisticated two-stage process:

-

Knoevenagel Condensation: An active methylene compound (an alkyl cyanoacetate) reacts with an aldehyde (typically formaldehyde or its polymer, paraformaldehyde) to form an intermediate oligomer or polymer.[5][6]

-

Thermal Depolymerization ("Cracking"): The intermediate polymer is heated under vacuum in the presence of polymerization inhibitors to yield the pure, highly reactive cyanoacrylate monomer.[7][8]

The Knoevenagel Condensation Stage

The reaction begins with a base catalyst deprotonating the α-carbon of the alkyl cyanoacetate, which is made acidic by the adjacent electron-withdrawing nitrile (-CN) and ester (-COOR) groups. This creates a resonance-stabilized carbanion (enolate). This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step yields the α,β-unsaturated product.[1][9] The byproduct, water, must be removed to drive the reaction equilibrium towards the product.[1]

Caption: Figure 1: Knoevenagel Condensation Mechanism for Cyanoacrylate Synthesis.

The Role of the Catalyst

The choice of catalyst is critical for reaction efficiency and yield. While classic organic bases are effective, modern catalysts offer milder conditions and improved performance.

| Catalyst Type | Examples | Key Characteristics & Insights | References |

| Organic Bases | Piperidine, Pyridine, Triethylamine, DABCO | The traditional choice. Effective but can require higher temperatures and longer reaction times. Piperidine is a very common and cost-effective option. | [1][7][10] |

| Ionic Liquids | Diisopropylethylammonium Acetate (DIPEAc) | Acts as both catalyst and solvent. Promotes high yields under milder conditions with shorter reaction times. The cation can activate the carbonyl group, while the anion activates the methylene compound. | [9][11][12] |

| Organocatalysts | Triphenylphosphine (TPP) | Allows for mild, solvent-free reaction conditions. Particularly effective and can be enhanced by microwave irradiation, leading to excellent yields and high (E)-stereoselectivity. | [13] |

| Heterogeneous | Nano-Fe₃O₄, Al₂O₃-SiO₂ | Offer advantages in catalyst recovery and reuse, aligning with green chemistry principles. Can be easily separated from the reaction mixture, simplifying workup. | [4][9] |

The Depolymerization Imperative

The direct product of the condensation is a prepolymer because the reaction conditions (base, heat) that form the monomer also catalyze its immediate polymerization.[5][14] To isolate the usable monomer, this polymer must be "cracked." This is a thermal depolymerization, essentially a retro-polymerization, conducted at high temperatures (150-230°C) and low pressure.[8][15] It is crucial to perform this step in the presence of both anionic (e.g., P₂O₅, p-toluenesulfonic acid) and free-radical (e.g., hydroquinone) polymerization inhibitors to prevent the newly formed monomer from re-polymerizing.[8]

Caption: Figure 2: General Experimental Workflow for Cyanoacrylate Synthesis.

Experimental Protocols

Safety First: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Formaldehyde and cyanoacrylate monomers are irritants and sensitizers.

Protocol 1: Classic Synthesis of n-Butyl Cyanoacrylate (n-BCA)

This protocol is a robust, traditional method adapted from established procedures involving a piperidine catalyst and a two-stage process.[5]

Materials:

-

n-Butyl cyanoacetate (NBCAc)

-

Paraformaldehyde

-

Piperidine hydrochloride (or piperidinium acetate)

-

Toluene (or cyclohexane) for azeotropic removal of water

-

Phosphorus pentoxide (P₂O₅) and Hydroquinone (inhibitors)

-

Three-neck round-bottom flask, mechanical stirrer, thermometer, Dean-Stark trap (or similar distillation setup), vacuum pump, and heating mantles.

Part A: Condensation to form Poly(n-Butyl Cyanoacrylate)

-

Setup: Assemble a three-neck flask with a mechanical stirrer, thermometer, and a distillation head connected to a condenser (a Dean-Stark trap is ideal).

-

Charging the Reactor: To the flask, add n-butyl cyanoacetate (e.g., 50 mL, 0.35 mol), paraformaldehyde (e.g., 11.7 g, ~0.3 mol as CH₂O), piperidine hydrochloride (e.g., 0.3 g, 0.002 mol), and toluene (e.g., 40 mL).[5]

-

Reaction: Heat the mixture to reflux (approx. 130°C) with vigorous stirring. Water produced during the condensation will be removed azeotropically with toluene and collected in the trap.

-

Completion: Continue heating until water evolution ceases (typically 2-4 hours).

-

Solvent Removal: Once the reaction is complete, remove the mechanical stirrer and distill off the remaining toluene under reduced pressure. The product is a viscous oligomer/polymer mixture.

Part B: Depolymerization (Cracking) and Purification

-

Setup: Add polymerization inhibitors to the flask containing the polymer: phosphorus pentoxide (anionic inhibitor) and hydroquinone (free-radical inhibitor).

-

Cracking: Heat the mixture to 160-220°C under high vacuum (e.g., <2 mbar).[15] The polymer will "crack," and the monomeric n-BCA will distill over.

-

Collection: Collect the distilled monomer in a receiving flask that is cooled and contains a small amount of a stabilizer (e.g., a trace of p-toluenesulfonic acid).

-

Purification: The collected crude monomer can be redistilled under vacuum to achieve high purity (>98%). Store the final product in a tightly sealed container with stabilizers, refrigerated.

Protocol 2: Milder DIPEAc-Catalyzed Synthesis of Ethyl 2-cyano-3-phenylacrylate

This protocol demonstrates a modern, efficient method using an ionic liquid catalyst, adapted from a high-yield procedure.[9][11][12] This example uses benzaldehyde to produce a substituted cyanoacrylate, showcasing the versatility of the reaction.

Materials:

-

Ethyl cyanoacetate

-

Benzaldehyde (or other aromatic/aliphatic aldehyde)

-

Diisopropylethylammonium acetate (DIPEAc)

-

Dichloromethane (DCM) or reaction can be run neat

-

Round-bottom flask, magnetic stirrer, reflux condenser.

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the aldehyde (e.g., 1 mmol), ethyl cyanoacetate (1 mmol), and DIPEAc (10 mol%, 0.1 mmol).[11]

-

Reaction: The mixture can be stirred at room temperature or gently heated (e.g., 70°C) to increase the reaction rate.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 30-90 minutes.

-

Work-up: After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure cyanoacrylate product.

Data Interpretation & Characterization

Successful synthesis can be confirmed using standard analytical techniques. For a typical product like ethyl 2-cyano-3-phenylacrylate, you would expect to see:[12]

-

¹H NMR (CDCl₃): A singlet for the vinyl proton around δ 8.40 ppm, multiplets for the aromatic protons (δ 7.50-8.02 ppm), a quartet for the -OCH₂- group (δ 4.36-4.41 ppm), and a triplet for the -CH₃ group (δ 1.41 ppm).

-

IR (KBr): Characteristic peaks for the nitrile group (C≡N) around 2220 cm⁻¹, the ester carbonyl (C=O) around 1716 cm⁻¹, and the alkene (C=C) bond around 1600 cm⁻¹.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Incomplete water removal.- Catalyst is inactive or insufficient.- Reaction temperature too low/time too short. | - Ensure the azeotropic distillation is efficient; use a Dean-Stark trap.- Use fresh or a higher loading of catalyst.- Optimize reaction temperature and time based on TLC monitoring. |

| Premature Polymerization | - Presence of moisture or basic impurities.- Insufficient inhibitors during cracking/storage. | - Use anhydrous reagents and solvents.- Ensure adequate amounts of both anionic and free-radical inhibitors are added before depolymerization and to the collection flask. Store final product with stabilizers. |

| Incomplete Depolymerization | - Temperature too low or vacuum not sufficient.- Polymer has cross-linked. | - Increase the temperature of the heating mantle gradually.- Ensure the vacuum system is functioning correctly and can achieve low pressure (<5 mbar). |

| Product is Dark/Colored | - Side reactions or degradation at high temperatures. | - Lower the depolymerization temperature, though this may require a better vacuum.- Purify the final product by redistillation. |

Conclusion

The Knoevenagel condensation remains the cornerstone of cyanoacrylate synthesis. By understanding the critical two-stage mechanism of condensation followed by depolymerization, researchers can effectively produce these highly reactive monomers. While traditional base-catalyzed methods are robust, modern approaches using ionic liquids or organocatalysts offer milder conditions, faster reactions, and improved yields.[9][13] The protocols and insights provided herein serve as a comprehensive resource for scientists aiming to leverage this powerful reaction in their research and development endeavors.

References

-

Knoevengel Condensation: A Review on cyanoacrylates and their synthetic applications. (n.d.). ResearchGate. [Link]

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2023). SciELO México. [Link]

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2022). J. Mex. Chem. Soc.[Link]

-

Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry. [Link]

-

Recent developments in Knoevenagel condensation reaction: a review. (2020). World Journal of Advanced Research and Reviews. [Link]

-

Samuel, H. S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. [Link]

- Method for synthesizing cyanoacrylate. (2016).

-

(PDF) Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2023). ResearchGate. [Link]

-

View of KNOEVENGEL CONDENSATION: A REVIEW ON CYANOACRYLATES AND THEIR SYNTHETIC APPLICATIONS. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]

-

n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves. (2014). Molecules. [Link]

-

n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves. (2014). National Institutes of Health (NIH). [Link]

-

Meng, D., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances. [Link]

-

Radical Polymerization of Alkyl 2-Cyanoacrylates. (2017). MDPI. [Link]

-

RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2020). Semantic Scholar. [Link]

- Highly pure alkyl 2-cyanoacrylates. (1999).

-

Knoevenagel condensation reaction to form the 2-cyanoacrylates 8{1-12}. (n.d.). ResearchGate. [Link]

- Process for preparation of cyanoacrylate compositions. (2005).

- Process for the manufacture of methyl cyanoacrylate. (1996).

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20050197421A1 - Process for preparation of cyanoacrylate compositions - Google Patents [patents.google.com]

- 7. EP0895987A1 - Highly pure alkyl 2-cyanoacrylates - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 10. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]

- 11. jmcs.org.mx [jmcs.org.mx]

- 12. researchgate.net [researchgate.net]

- 13. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]

- 14. pcbiochemres.com [pcbiochemres.com]

- 15. CN105541664A - Method for synthesizing cyanoacrylate - Google Patents [patents.google.com]

The Strategic Utility of Ethyl 3-cyano-3,3-diphenylpropanoate in the Synthesis of Complex Heterocyclic Scaffolds: A Guide for the Modern Chemist

Abstract

Ethyl 3-cyano-3,3-diphenylpropanoate emerges as a sophisticated and versatile building block in the armamentarium of synthetic organic chemistry. Its unique structural architecture, featuring a gem-diphenyl moiety, a reactive nitrile group, and a flexible ester functionality, offers a gateway to a diverse array of complex heterocyclic compounds. This guide provides an in-depth exploration of the strategic application of this reagent in the synthesis of key heterocyclic systems, including pyridinones, pyrimidines, and thiophenes. By delving into the mechanistic underpinnings of these transformations, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to leverage the full synthetic potential of this compound.

Introduction: The Architectural Advantage of this compound

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with a significant percentage of FDA-approved drugs featuring these structural motifs. The strategic selection of starting materials is paramount in the efficient construction of novel and intricate heterocyclic frameworks. This compound (CAS No: 33925-43-8) is a precursor of significant interest due to the convergence of three key functional elements within a single molecule:

-

The Gem-Diphenyl Group: This sterically demanding moiety imparts significant conformational rigidity to the resulting heterocyclic systems. This can be a crucial design element in drug discovery, as it can lead to enhanced binding affinity and selectivity for biological targets.

-

The Nitrile Functionality: The cyano group is a versatile synthetic handle, capable of participating in a wide range of cyclization and transformation reactions. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or act as an electrophilic center for nucleophilic attack.

-

The Ethyl Ester Group: The ester provides a convenient point for modification and can be readily hydrolyzed, aminated, or reduced. It also activates the adjacent methylene group, facilitating a variety of condensation reactions.

This guide will illuminate the application of this unique reagent in the synthesis of several key classes of heterocyclic compounds, providing both the theoretical framework and practical, step-by-step protocols.

Synthesis of Substituted Pyridin-2-ones: Accessing a Privileged Scaffold

Pyridin-2-one derivatives are prevalent in a multitude of biologically active compounds. The reaction of this compound with activated methylene compounds in the presence of a base offers a direct route to highly substituted 4,4-diphenyl-3-cyano-pyridin-2-ones.

Mechanistic Rationale

The synthesis proceeds through a base-catalyzed cascade reaction. Initially, the active methylene protons of this compound are abstracted by a base to form a carbanion. This is followed by a Michael addition to an α,β-unsaturated carbonyl compound. Subsequent intramolecular cyclization via nucleophilic attack of the nitrogen on the ester carbonyl, followed by elimination of ethanol, yields the stable pyridin-2-one ring system.

Diagram 1: Proposed Reaction Pathway for Pyridin-2-one Synthesis

Caption: Workflow for the synthesis of pyridin-2-ones.

Experimental Protocol: Synthesis of 6-Methyl-4,4-diphenyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| This compound | 279.34 | 2.79 g | 10 mmol |

| 3-Buten-2-one | 70.09 | 0.77 mL | 10 mmol |

| Sodium Ethoxide | 68.05 | 0.68 g | 10 mmol |

| Anhydrous Ethanol | 46.07 | 50 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (50 mL) and sodium ethoxide (0.68 g, 10 mmol).

-

Stir the mixture until the sodium ethoxide is completely dissolved.

-

To the stirred solution, add this compound (2.79 g, 10 mmol) in one portion.

-

Add 3-buten-2-one (0.77 mL, 10 mmol) dropwise over a period of 10 minutes.

-

Heat the reaction mixture to reflux for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

-

Pour the mixture into 200 mL of ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration and wash with cold water (3 x 20 mL).

-

Dry the crude product in a vacuum oven at 60 °C.

-

Recrystallize the solid from ethanol to afford the pure product.

Synthesis of Functionalized Pyrimidines: Building Blocks for Bioactive Molecules

Pyrimidines are a cornerstone of nucleic acids and are found in numerous therapeutic agents. The reaction of this compound with guanidine provides a direct entry to 2-amino-5,5-diphenyl-6-oxo-5,6-dihydropyrimidine-4-carbonitrile.

Mechanistic Insights

This transformation is a cyclocondensation reaction. The reaction is initiated by the nucleophilic attack of guanidine on the ester carbonyl of this compound. This is followed by an intramolecular cyclization where the other amino group of the guanidine moiety attacks the nitrile carbon. Tautomerization of the resulting intermediate leads to the stable aromatic pyrimidine ring.

Diagram 2: Cyclocondensation for Pyrimidine Synthesis

Caption: Key steps in the synthesis of pyrimidines.

Experimental Protocol: Synthesis of 2-Amino-5,5-diphenyl-6-oxo-5,6-dihydropyrimidine-4-carbonitrile

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| This compound | 279.34 | 2.79 g | 10 mmol |

| Guanidine Hydrochloride | 95.53 | 0.96 g | 10 mmol |

| Sodium Ethoxide | 68.05 | 1.36 g | 20 mmol |

| Anhydrous Ethanol | 46.07 | 60 mL | - |

Procedure:

-

In a 100 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide (1.36 g, 20 mmol) in anhydrous ethanol (40 mL).

-

Add guanidine hydrochloride (0.96 g, 10 mmol) to the sodium ethoxide solution and stir for 30 minutes at room temperature.

-

In a separate beaker, dissolve this compound (2.79 g, 10 mmol) in anhydrous ethanol (20 mL).

-

Add the solution of this compound dropwise to the guanidine solution over 20 minutes.

-

Heat the reaction mixture to reflux for 8 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.

-

Concentrate the filtrate under reduced pressure.

-

Treat the residue with 50 mL of cold water and acidify to pH 6 with dilute hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a mixture of ethanol and water.

Gewald Synthesis of 2-Aminothiophenes: A Gateway to Sulfur-Containing Heterocycles

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes. While typically employed with simple α-cyanoesters, the principles can be extended to this compound, although the steric hindrance of the gem-diphenyl group may necessitate modified reaction conditions.

Mechanistic Considerations

The Gewald reaction proceeds via a Knoevenagel condensation between the active methylene compound (this compound) and a ketone or aldehyde, followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. Subsequent intramolecular cyclization and tautomerization afford the 2-aminothiophene product. The steric bulk of the diphenyl groups may slow down the initial condensation and subsequent cyclization steps.

Diagram 3: The Gewald Reaction Pathway

Caption: Multicomponent synthesis of 2-aminothiophenes.

Proposed Experimental Protocol: Synthesis of Ethyl 2-amino-4,4-diphenyl-3-cyano-4,5-dihydrothiophene-5-carboxylate

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| This compound | 279.34 | 2.79 g | 10 mmol |

| Cyclohexanone | 98.14 | 1.03 mL | 10 mmol |

| Elemental Sulfur | 32.06 | 0.32 g | 10 mmol |

| Morpholine | 87.12 | 0.87 mL | 10 mmol |

| N,N-Dimethylformamide (DMF) | 73.09 | 40 mL | - |

Procedure:

-

To a 100 mL round-bottom flask, add this compound (2.79 g, 10 mmol), cyclohexanone (1.03 mL, 10 mmol), elemental sulfur (0.32 g, 10 mmol), and DMF (40 mL).

-

Add morpholine (0.87 mL, 10 mmol) to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into 200 mL of ice water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Conclusion and Future Outlook

This compound stands as a precursor with significant, yet not fully exploited, potential in heterocyclic synthesis. The protocols and mechanistic discussions presented herein provide a foundational framework for its application in constructing pyridinone, pyrimidine, and thiophene scaffolds. The inherent steric and electronic properties conferred by the gem-diphenyl moiety offer exciting opportunities for the design of novel, conformationally restricted molecules with potential applications in medicinal chemistry and materials science. Further exploration into the reactivity of this versatile building block is warranted and is expected to unveil new synthetic pathways to a wider range of complex heterocyclic systems.

References

-

PubChem. Ethyl 3,3-diphenylpropanoate.[Link]

-

Mohareb, R. M., & Ibrahim, B. A. (2018). SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CELL LINES. Bulletin of the Chemical Society of Ethiopia, 32(2), 259-272. [Link]

-

El-Kashef, H. S., et al. (2017). Utility of 2-Cyano-3, 3-Diphenylprop-2-enoyl Isothiocyanate as a Source of Quinazoline, Pyrimidine and Oxazine Derivatives. Trends in Green Chemistry, 3. [Link]

Troubleshooting & Optimization

Optimizing reaction conditions for cyanoester synthesis

Status: Operational Role: Senior Application Scientist Scope: Reaction Engineering, Safety Protocols, and Yield Optimization

Introduction

Welcome to the Cyanoester Synthesis Support Hub. Cyanoesters are pivotal intermediates in the synthesis of amino acids, heterocycles, and energetic materials. However, their synthesis often presents a dichotomy: the classical nucleophilic substitutions (

This guide moves beyond basic textbook procedures. We focus on process intensification —using Phase Transfer Catalysis (PTC) to solve solubility issues and non-toxic cyanide sources to mitigate risk.

Module 1: Critical Safety Protocols (The Zero-Compromise Zone)

WARNING: The primary risk in cyanoester synthesis is the accidental generation of Hydrogen Cyanide (HCN) gas. HCN is invisible, flammable, and lethal.

Q: How do I safely handle cyanide salts during workup?

A: The danger peaks during the quench/workup phase, not the reaction itself. If you acidify a cyanide reaction mixture, you generate HCN.[1][2]

The "pH-Lock" Protocol:

-

Never use acid to quench a cyanide reaction directly.

-